1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethylthio)benzene

Description

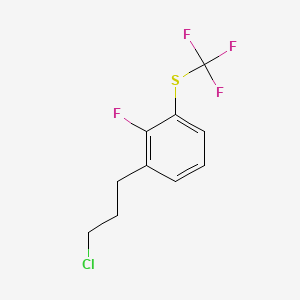

1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

- 2-Fluoro: An electron-withdrawing group that enhances metabolic stability and lipophilicity, critical for bioavailability in pharmaceuticals .

- 3-Trifluoromethylthio (-SCF₃): A highly lipophilic and electronegative group that influences electronic distribution and binding interactions .

- 3-Chloropropyl chain: A reactive alkyl halide moiety that facilitates further derivatization or cross-coupling reactions in synthetic chemistry .

Properties

Molecular Formula |

C10H9ClF4S |

|---|---|

Molecular Weight |

272.69 g/mol |

IUPAC Name |

1-(3-chloropropyl)-2-fluoro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9ClF4S/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2 |

InChI Key |

SJDWWORRZDULOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)F)CCCCl |

Origin of Product |

United States |

Preparation Methods

Introduction of the Trifluoromethylthio Group

The key step in synthesizing 1-(3-chloropropyl)-2-fluoro-3-(trifluoromethylthio)benzene is the incorporation of the trifluoromethylthio group (-SCF3). This is often achieved using reagents such as trifluoromethanesulfenyl chloride (CF3SCl) or in situ generated copper(I) trifluoromethylthiolate (CuSCF3).

In situ generation of CuSCF3 : As reported in photocatalyzed trifluoromethylthiolation studies, CuSCF3 can be formed by stirring a mixture of sodium trifluoromethylsulfinate (CF3SO2Na), triphenylphosphine (PPh3), and copper salts in acetonitrile. This intermediate then participates in the trifluoromethylthiolation of aromatic substrates with high yields (up to 94%).

Photocatalytic methods : Recent advances have demonstrated photocatalyzed dual-oxidative trifluoromethylthio-trifluoromethylation of alkenes, which may be adapted for aromatic systems, providing mild reaction conditions and functional group tolerance.

Installation of the 3-Chloropropyl Side Chain

The 3-chloropropyl substituent is typically introduced via nucleophilic substitution or alkylation reactions on a suitable aromatic precursor.

The chloropropyl group can be introduced by reacting an appropriate hydroxy or amino-substituted benzene derivative with 1,3-dichloropropane or other chloropropyl halides under basic conditions.

Alternatively, a chloropropyl side chain may be installed via halogenation of a propyl-substituted intermediate.

Industrial protocols often use continuous flow reactors to optimize this step, improving yield and minimizing side products.

Representative Synthetic Route

Key Reaction Conditions and Considerations

Temperature : Fluorination steps require elevated temperatures (140–190 °C) for efficient nucleophilic aromatic substitution.

Catalysts : Phase transfer catalysts such as tetramethylammonium chloride enhance fluorination yields. Copper salts are essential for trifluoromethylthiolation.

Solvents : Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used to facilitate nucleophilic substitutions and metal-catalyzed reactions.

Purification : Flash chromatography and HPLC are employed to isolate and purify intermediates and final products to high purity (>98%).

Summary of Research Results

The trifluoromethylthio group is effectively introduced via copper-mediated trifluoromethylthiolation using in situ generated CuSCF3, with yields reaching 94%.

Fluorination of dichloronitrobenzene precursors using KF and phase transfer catalysts achieves yields around 87.6%, providing a reliable route to fluorinated intermediates.

Alkylation to install the 3-chloropropyl substituent is typically performed under basic conditions with alkyl halides, with continuous flow methods enhancing scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and reduced hydrocarbons.

Scientific Research Applications

1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. The fluoro group can participate in hydrogen bonding and other electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(3-chloropropyl)-2-fluoro-3-(trifluoromethylthio)benzene is highlighted through comparisons with related compounds:

Table 1: Structural and Functional Comparison

Key Analysis

Halogen Effects (Cl vs. Br) :

- The bromo analog (CAS 1805855-92-8) exhibits higher reactivity in nucleophilic substitutions due to bromine’s superior leaving-group ability compared to chlorine . This makes it preferable for Suzuki-Miyaura couplings or alkylation reactions.

Substituent Electronic Effects: The 2-fluoro group in the target compound withdraws electron density, reducing basicity of adjacent amines and improving membrane permeability .

Trifluoromethylthio (-SCF₃) vs. Simpler Groups: The -SCF₃ group significantly enhances lipophilicity (logP) compared to non-fluorinated thioethers, improving blood-brain barrier penetration in CNS-targeting drugs .

Synthetic Utility :

- Chloropropyl chains (as in PI-19802) are common intermediates for attaching heterocycles (e.g., morpholine, imidazole) via nucleophilic displacement . The target compound’s fluorine and SCF₃ groups likely require specialized fluorinating agents (e.g., Selectfluor®) and sulfur-based reagents .

Research Findings

- Fluorine’s Role: Fluorination at position 2 reduces oxidative metabolism in hepatic microsomes, extending half-life compared to non-fluorinated analogs .

- Chloropropyl Reactivity : The 3-chloropropyl chain enables facile functionalization, as demonstrated in the synthesis of domperidone analogs ().

Biological Activity

1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethylthio)benzene is an organic compound characterized by its unique molecular architecture, which includes a chloropropyl group and a trifluoromethylthio substituent. This compound has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C10H9ClF4S

- Molecular Weight : Approximately 338.7 g/mol

- Structure : The compound features a benzene ring with a chlorine atom and a trifluoromethylthio group, impacting its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that require stringent control of reaction conditions to achieve high yields and selectivity. The chloropropyl group can undergo nucleophilic substitution, leading to derivatives that maintain the trifluoromethylthio functionality.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit significant binding interactions with biological targets, including proteins and enzymes. A comparative study highlighted that compounds with similar structures demonstrated notable antibacterial properties against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 64 µg/mL, suggesting potent antimicrobial effects .

Table 1: Antimicrobial Activity of Structurally Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 22 | 0.25 | MRSA |

| Compound 20 | 0.5 | VRSA |

| Salicylanilide | 8 | S. aureus |

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using Vero cells to evaluate the selectivity index (SI) of active compounds. Compounds exhibiting MIC values below 1 µg/mL against bacterial strains showed an SI greater than 10, indicating a favorable therapeutic window for further pre-clinical development .

Case Studies

A recent study evaluated the impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives, finding that compounds with these substitutions exhibited enhanced antibacterial properties against various pathogens including E. coli and C. albicans. Notably, some derivatives displayed IC50 values superior to Doxorubicin against human cancer cell lines, suggesting potential applications in cancer therapy .

Table 2: Summary of Biological Activities

| Compound | Activity Type | MIC/IC50 | Reference |

|---|---|---|---|

| Compound 22 | Antibacterial | 0.25 µg/mL | |

| Compound 8 | Anticancer | IC50 = 22.4 µM | |

| Salicylanilide | Antibacterial | MIC = 8 µg/mL |

The biological activity of this compound is hypothesized to stem from its ability to interact with bacterial cell membranes and inhibit critical enzymatic processes. The presence of electronegative fluorine atoms enhances lipophilicity, facilitating cellular uptake and subsequent biological action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-chloropropyl)-2-fluoro-3-(trifluoromethylthio)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, introducing the trifluoromethylthio group may require using Cu-mediated reactions with (CF₃S)₂Zn reagents under anhydrous conditions. The chloropropyl side chain can be added via alkylation of a phenol intermediate using 1-bromo-3-chloropropane. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity analysis (>98%) and NMR (¹H/¹³C/¹⁹F) for structural confirmation. The trifluoromethylthio group shows distinct ¹⁹F NMR shifts at δ −40 to −45 ppm. Mass spectrometry (ESI-MS) can verify the molecular ion peak (e.g., [M+H]+ at m/z 330.5) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The compound is sensitive to moisture and light due to the hydrolytically labile trifluoromethylthio group and reactive chloropropyl chain. Store under inert gas (Ar) at −20°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can assess degradation pathways, such as thioether oxidation or dehalogenation .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethylthio group influence reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing effect of the -SCF₃ group deactivates the benzene ring, requiring Pd/Xantphos catalysts for Suzuki-Miyaura couplings. Computational studies (DFT) reveal that the meta-fluoro substituent further directs electrophilic attack to the para position. Kinetic monitoring via in-situ IR can optimize reaction rates .

Q. What strategies resolve contradictions in reported solubility data for derivatives of this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use DSC/TGA to identify polymorphs and Karl Fischer titration to quantify water content. Solubility parameters (Hansen solubility sphere) can be modeled using COSMO-RS software to predict solvent compatibility .

Q. How can impurity profiling be performed for pharmaceutical intermediates derived from this compound?

- Methodological Answer : Impurities like dechlorinated byproducts or oxidized sulfides can be detected via UPLC-MS/MS with a HILIC column. For example, a degradation product (m/z 296.3) may form via cleavage of the chloropropyl chain. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) ensures accurate impurity quantification .

Q. What role does the chloropropyl chain play in biological activity, and how can its pharmacokinetics be optimized?

- Methodological Answer : The chloropropyl group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration. However, its metabolic instability (CYP450-mediated oxidation) can be addressed by replacing chlorine with fluorine or using deuterated analogs. In vitro microsomal assays (human liver S9 fractions) can evaluate metabolic pathways .

Q. How do computational models predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like serotonin receptors. The trifluoromethylthio group’s hydrophobicity and halogen bonding potential are critical for binding affinity. Free-energy perturbation (FEP) calculations refine ΔG values for structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.